Technical Support Center: In Vitro Metabolism of Olverembatinib by CYP3A4

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Compound of Interest		
Compound Name:	Olverembatinib dimesylate	
Cat. No.:	B591212	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the in vitro metabolism of olverembatinib, with a specific focus on the cytochrome P450 3A4 (CYP3A4) enzyme.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for the metabolism of olverembatinib?

In vitro studies have demonstrated that olverembatinib is primarily metabolized by cytochrome P450 3A4 (CYP3A4).[1][2][3][4] To a lesser extent, CYP2C9 also contributes to its metabolism. [3]

Q2: What is the relative contribution of CYP3A4 to the metabolism of olverembatinib?

Based on data from human liver microsome studies, CYP3A4 is responsible for approximately 60.0% of the metabolism of olverembatinib, while CYP2C9 accounts for 21.6%.[5][6]

Q3: What are the known metabolites of olverembatinib in humans?

In humans, olverembatinib undergoes metabolism in the liver to form multiple metabolites through mono-oxidation, demethylation, and glucuronidation pathways.[3] The predominant circulating components in human plasma are unchanged olverembatinib and its mono-oxidation, demethylation, and glucuronidation metabolites.[3]



Q4: Are there significant drug-drug interactions (DDIs) to consider when working with olverembatinib and CYP3A4 modulators?

Yes, co-administration with strong CYP3A4 inhibitors or inducers can significantly alter olverembatinib exposure.[1][3][4] Strong inhibitors increase its plasma concentration, while strong inducers decrease it.[1][3] Therefore, caution is advised when olverembatinib is used concurrently with strong modulators of CYP3A4.[1][3][4]

Q5: Does olverembatinib act as an inhibitor or inducer of CYP enzymes?

In vitro studies suggest that olverembatinib may have a limited impact on the activity of CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4.[5][7] It has been described as a weak inhibitor of CYP2C9 and CYP2C19, and a weak inducer of CYP1A2, CYP2B6, and CYP2C9.[5] [6]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected metabolic rate of olverembatinib in human liver microsomes (HLMs).

- Question: We are observing a highly variable or unexpectedly low rate of olverembatinib metabolism in our HLM assay. What could be the cause?
- Answer: Several factors could contribute to this issue:
 - Microsome Quality: Ensure the HLMs are of high quality, have been stored correctly at -80°C, and have not undergone multiple freeze-thaw cycles. Verify the specified CYP3A4 activity of the HLM lot.
 - Cofactor Degradation: NADPH is a critical cofactor for CYP450 activity and is unstable at room temperature. Prepare the NADPH regenerating solution fresh for each experiment and keep it on ice.
 - Substrate Concentration: The concentration of olverembatinib used could be outside the optimal range for detecting metabolic activity. Consider performing a substrate concentration-response curve to determine the Km and Vmax for your system.



- Incubation Time: The incubation time may be too short to detect significant metabolite formation. Try extending the incubation period, ensuring you are still within the linear range of the reaction. Conversely, a very long incubation could lead to enzyme degradation.
- Solvent Effects: Ensure the final concentration of the organic solvent (e.g., DMSO, acetonitrile) used to dissolve olverembatinib is low (typically ≤1%) in the final incubation mixture, as higher concentrations can inhibit CYP450 activity.

Issue 2: High background signal or interfering peaks in LC-MS/MS analysis.

- Question: Our LC-MS/MS analysis shows interfering peaks that co-elute with our analyte of interest (olverembatinib or its metabolites). How can we resolve this?
- Answer: This can be addressed through several approaches:
 - Sample Preparation: Optimize your sample cleanup procedure. If you are using a simple protein precipitation with acetonitrile, consider a more rigorous method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
 - Chromatographic Separation: Adjust your HPLC/UPLC method. Try a different column chemistry, modify the mobile phase composition (e.g., change the organic solvent or pH), or adjust the gradient elution profile to improve the separation of your analyte from interfering peaks.
 - Mass Spectrometry Parameters: Ensure your MS/MS transitions are specific and optimized for olverembatinib and its metabolites. Check for potential crosstalk between transitions if you are monitoring multiple analytes.

Issue 3: Discrepancy between results from recombinant CYP3A4 enzymes and human liver microsomes.

- Question: We see a different metabolic profile or rate when using recombinant CYP3A4 compared to pooled human liver microsomes. Why is this?
- Answer: This is not unexpected and can be due to several reasons:



- Presence of Other Enzymes: HLMs contain a full complement of drug-metabolizing enzymes, including other CYPs (like CYP2C9, which also metabolizes olverembatinib), UGTs, and others.[3][5][6] These can contribute to the overall metabolism, leading to a different profile than with an isolated recombinant enzyme.
- Enzyme Environment: The lipid membrane environment of microsomes can influence enzyme kinetics and conformation, which may differ from the artificial environment of some recombinant enzyme systems.
- Protein Binding: Non-specific binding of olverembatinib to other proteins within the microsomal preparation can reduce the free concentration available for metabolism, potentially affecting the observed rate.

Data Presentation

Table 1: In Vitro Metabolism Parameters of Olverembatinib

Parameter	Enzyme	Value	Source
Relative Contribution	CYP3A4	60.0%	[5][6]
CYP2C9	21.6%	[5][6]	
Intrinsic Clearance (CLint)	CYP3A4	0.200 μL/min/pmol	[5]
CYP2C9	0.022 μL/min/pmol	[5]	

Table 2: Effect of CYP3A4 Modulators on Olverembatinib Pharmacokinetics (Clinical Data)

Co- administered Drug	CYP3A4 Role	Change in Olverembatini b Cmax	Change in Olverembatini b AUC	Source
Itraconazole	Strong Inhibitor	↑ 75.63% to 174%	↑ 147.06% to 263%	[1][2][3][5][6]
Rifampin	Strong Inducer	↓ 61.27%	↓ 74.21% to 76%	[1][2][3][5][6]



Table 3: Predicted Impact of CYP3A4 Modulators on Olverembatinib Exposure (PBPK Modeling)

CYP3A4 Modulator Strength	Predicted Fold-Increase in Olverembatinib Exposure	Source
Strong Inhibitor	~2.39	[5][6][7]
Moderate Inhibitor	1.80 - 2.39	[5][6][7]
Mild Inhibitor	~1.08	[5][6][7]
Strong Inducer	~0.29 (decrease)	[5][6][7]
Moderate Inducer	0.35 - 0.56 (decrease)	[5][6][7]

Experimental Protocols

Protocol: Determination of Olverembatinib Metabolic Stability in Human Liver Microsomes

- 1. Objective: To determine the rate of metabolism of olverembatinib when incubated with human liver microsomes and a cofactor-regenerating system.
- 2. Materials:
- Olverembatinib
- Pooled Human Liver Microsomes (HLMs), 20 mg/mL
- 0.5 M Potassium Phosphate Buffer (pH 7.4)
- NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Acetonitrile (ACN) with an appropriate internal standard (e.g., a structurally similar compound not present in the matrix)
- 96-well incubation plates
- Incubator/shaker (37°C)

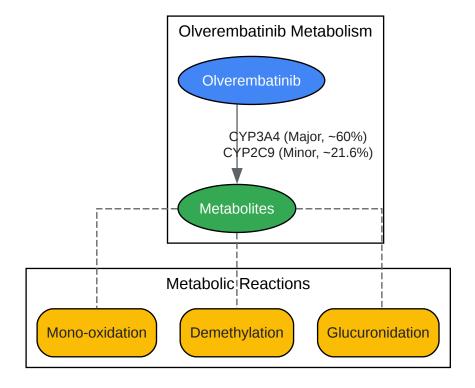


- LC-MS/MS system
- 3. Procedure:
- Prepare Reagents:
 - Thaw HLMs on ice. Dilute to a final concentration of 1 mg/mL in 0.1 M potassium phosphate buffer.
 - Prepare the NADPH regenerating solution according to the manufacturer's instructions.
 Keep on ice.
 - Prepare a stock solution of olverembatinib in a suitable organic solvent (e.g., DMSO or ACN). Serially dilute to create working solutions. The final solvent concentration in the incubation should be ≤1%.
- Incubation:
 - Add the HLM solution to each well of a 96-well plate.
 - \circ Add the olverembatinib working solution to the wells to achieve the desired final substrate concentration (e.g., 1 μ M).
 - Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
 - Initiate the metabolic reaction by adding the NADPH regenerating solution to each well.
 - Incubate at 37°C with shaking.
- · Time Points and Reaction Quenching:
 - At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard. The 0-minute time point serves as the baseline.
- Sample Processing:
 - Seal the plate and vortex to ensure complete protein precipitation.



- Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.
- Transfer the supernatant to a new 96-well plate for analysis.
- LC-MS/MS Analysis:
 - Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of olverembatinib at each time point.
- Data Analysis:
 - Plot the natural logarithm of the percentage of remaining olverembatinib versus time.
 - The slope of the linear portion of this plot represents the elimination rate constant (k).
 - Calculate the in vitro half-life (t1/2) as: t1/2 = 0.693 / k.
 - Calculate the intrinsic clearance (CLint) using the appropriate equations.

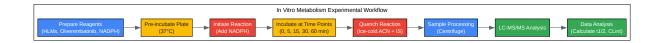
Visualizations





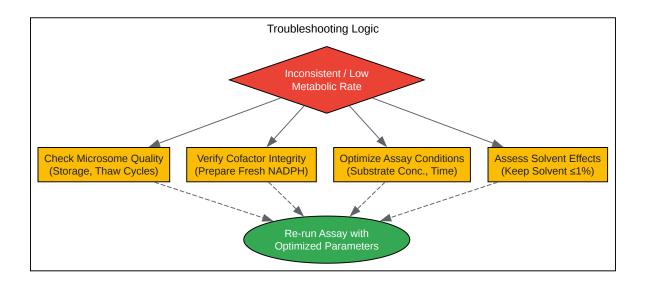
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Caption: Metabolic pathway of olverembatinib.



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Caption: Experimental workflow for in vitro metabolism assays.



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Caption: Troubleshooting inconsistent metabolic rates.



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